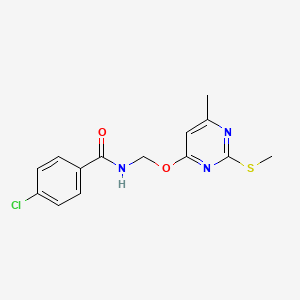
4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide, also known as AG-014699, is a small molecule inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is a critical enzyme involved in DNA repair and maintenance, and its inhibition has been shown to be a promising strategy for cancer treatment. In
Mecanismo De Acción
PARP is an enzyme that is involved in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of these breaks, which can be converted into double-strand breaks during DNA replication. In normal cells, these breaks can be repaired through the homologous recombination (HR) pathway, which requires the BRCA genes. However, in cancer cells with mutations in BRCA genes, the HR pathway is impaired, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide has been shown to be effective in a variety of cancer cell lines, including breast, ovarian, and pancreatic cancer. In preclinical models, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy, suggesting that it may be a useful adjunct to standard cancer treatments. In addition, this compound has been shown to have a favorable toxicity profile, with few adverse effects reported in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide is its specificity for PARP, which makes it a valuable tool for studying the role of PARP in DNA repair and cancer biology. However, one limitation of this compound is its relatively low potency, which may limit its utility in certain experimental settings. In addition, this compound has a relatively short half-life, which may require frequent dosing in some experiments.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide. One area of interest is the development of more potent PARP inhibitors that may be more effective in cancer treatment. Another potential direction is the identification of biomarkers that can predict response to PARP inhibitors, which could help guide treatment decisions for cancer patients. Finally, there is interest in exploring the combination of PARP inhibitors with other targeted therapies, such as immune checkpoint inhibitors, to enhance their efficacy in cancer treatment.
Métodos De Síntesis
The synthesis of 4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide involves several steps, starting with the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 6-methyl-2-(methylthio)pyrimidin-4-amine to form this compound. The yield of this reaction is typically around 50%, and the final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide has been extensively studied in preclinical models of cancer, and several clinical trials have been conducted to evaluate its efficacy and safety in cancer patients. The primary mechanism of action of this compound is the inhibition of PARP, which leads to the accumulation of DNA damage and ultimately cell death. This effect is particularly pronounced in cancer cells that have defects in DNA repair pathways, such as those with mutations in the BRCA genes.
Propiedades
IUPAC Name |
4-chloro-N-[(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxymethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-9-7-12(18-14(17-9)21-2)20-8-16-13(19)10-3-5-11(15)6-4-10/h3-7H,8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOQEOYNYAJOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)OCNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-(2-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2623340.png)

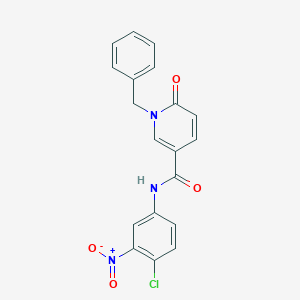
![1-[(2,4-Difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2623345.png)
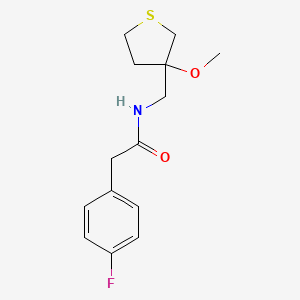
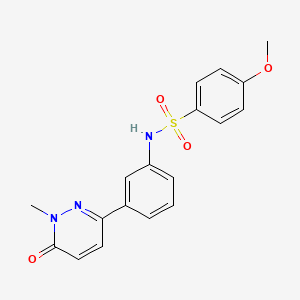
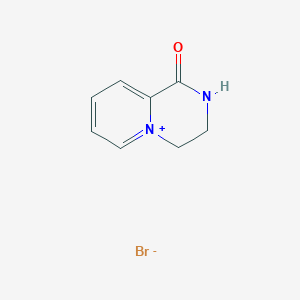
![2-(4-Chlorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2623353.png)
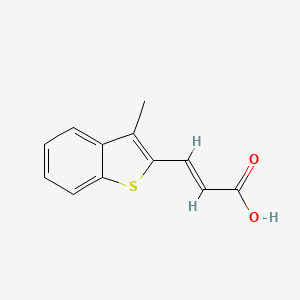
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2623357.png)
![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2623358.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2623359.png)
![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2623361.png)
